4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one
Description
Contextual Relevance within Modern Organic Synthesis
In modern organic synthesis, 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one is primarily recognized for its role as a versatile nucleophile. The enamine functionality makes the α-carbon of the original ketone component and the β-carbon of the enamine nucleophilic, allowing for a range of carbon-carbon bond-forming reactions. nih.gov This reactivity is harnessed in various synthetic methodologies, including alkylation and acylation reactions. nih.gov
The compound serves as a masked form of a 1,3-dicarbonyl compound, which can be regenerated through hydrolysis. This protective group strategy allows for selective reactions at other sites of a molecule. Furthermore, β-enaminones are widely used as building blocks for the synthesis of a diverse array of heterocyclic compounds, many of which are of pharmaceutical interest. researchgate.netacgpubs.org The transformation of β-enaminones into bioactive scaffolds is a prominent area of research in medicinal chemistry. rsc.org
Structural Characteristics and Key Functional Group Interactions in this compound
The structure of this compound is defined by several key features that dictate its chemical behavior. The molecule possesses a conjugated π-system that extends from the lone pair of electrons on the nitrogen atom of the pyrrolidine (B122466) ring, through the double bond, to the carbonyl group. This delocalization of electron density is crucial to its reactivity.
The molecule can exist as a mixture of E and Z isomers with respect to the C=C double bond. The presence of the pyrrolidine ring, a five-membered saturated heterocycle, influences the steric environment around the nitrogen atom and can affect the stereochemical outcome of reactions in which it participates. nih.gov
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Appearance | Off-white to slight yellow solid |
| Melting Point | 114 °C |
Note: Physical properties can vary depending on the source and purity.
Historical Development of Enone and Pyrrolidine Chemistry Leading to Analogous Structures
The foundation for the utility of compounds like this compound was laid in the mid-20th century with the pioneering work on enamine chemistry. A landmark in this field was the Stork enamine alkylation, developed by Gilbert Stork and his colleagues. acs.orguobaghdad.edu.iq This reaction demonstrated that enamines, formed from the condensation of a ketone or aldehyde with a secondary amine, could serve as effective nucleophiles for the alkylation and acylation of carbonyl compounds. acs.org This methodology provided a milder and more selective alternative to traditional enolate chemistry. uobaghdad.edu.iq
The choice of the secondary amine is critical, with cyclic amines like pyrrolidine often being favored due to their ability to form stable and reactive enamines. uobaghdad.edu.iq The development of pyrrolidine-based chiral organocatalysts in the early 2000s marked another significant milestone. nih.govnih.gov These catalysts, often derived from proline, have been instrumental in the advancement of asymmetric synthesis, enabling the stereocontrolled formation of a wide range of molecules. nih.govrsc.org The privileged structure of the pyrrolidine ring has been extensively modified to create a vast library of catalysts for various asymmetric transformations. acs.orgisnra.net
Current Research Significance and Future Interdisciplinary Scope of this compound
The research significance of this compound is intrinsically linked to the broader importance of β-enaminones in contemporary science. These compounds are recognized as key intermediates in the synthesis of a multitude of biologically active molecules and natural products. researchgate.netrsc.org Their ability to participate in multicomponent reactions makes them particularly valuable for generating molecular diversity in drug discovery programs. researchgate.net
β-Enaminone derivatives have been reported to exhibit a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antitumor properties. nih.gov This has spurred ongoing research into the synthesis and biological evaluation of novel β-enaminone-containing scaffolds. researchgate.net
Looking forward, the interdisciplinary scope of this compound and its analogs is expanding. In materials science, the conjugated nature of β-enaminones makes them potential candidates for the development of new organic materials with interesting electronic and photophysical properties. researchgate.net The ability of the β-enaminone moiety to act as a ligand for metal complexes also opens up avenues in catalysis and coordination chemistry. uobaghdad.edu.iqresearchgate.net Continued exploration of the reactivity and applications of this compound and related structures is expected to yield further innovations in both fundamental and applied chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-pyrrolidin-1-ylpent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(7-9(2)11)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUMGRRVCLAYKC-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3389-57-9 | |
| Record name | NSC100166 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 4 Tetrahydro 1h Pyrrol 1 Ylpent 3 En 2 One and Its Structural Analogues
Strategies for Constructing the Pent-3-en-2-one (B7821955) Backbone
The pent-3-en-2-one framework is a classic example of an α,β-unsaturated ketone, or enone. The synthesis of this structural motif is a fundamental operation in organic chemistry, with numerous established and modern methods available.
Aldol (B89426) Condensation and Related Pathways for Enone Formation
The Aldol condensation is a cornerstone reaction for forming carbon-carbon bonds and is widely used to create β-hydroxy ketones (ketols) and their dehydrated counterparts, α,β-unsaturated ketones. ncert.nic.insigmaaldrich.com The reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound. sigmaaldrich.comwikipedia.org Under basic or acidic conditions, aldehydes or ketones that possess at least one α-hydrogen can react to form a β-hydroxy aldehyde (aldol) or a β-hydroxy ketone (ketol). ncert.nic.in These intermediates readily undergo dehydration, often spurred by heat or the catalytic conditions, to yield the more stable, conjugated α,β-unsaturated carbonyl compound. ncert.nic.inwikipedia.orgpearson.com
This two-stage process of aldol addition followed by dehydration is collectively known as the aldol condensation. thieme-connect.de The propensity for the aldol adduct to dehydrate is influenced by the reaction conditions and the stability afforded by the resulting conjugated system. thieme-connect.de While simple self-condensation of acetone (B3395972) does not yield the desired pentenone structure, crossed aldol reactions, where two different carbonyl compounds are used, can be employed. However, controlling the outcome of crossed reactions to avoid a mixture of products requires careful selection of reactants, such as using one carbonyl component that cannot form an enolate. wikipedia.org
Regioselective and Stereoselective Approaches to Unsaturated Ketones
Beyond classical aldol reactions, modern organic synthesis offers a suite of highly controlled methods for constructing enones with high regioselectivity and stereoselectivity. These advanced strategies provide greater efficiency and precision, accommodating a wider range of functional groups.
One such method is a sequential one-pot protocol involving alkyne dimerization and hydration. rsc.orgrsc.org In this approach, terminal arylacetylenes undergo dimerization with high regioselectivity, catalyzed by systems like the Hoveyda–Grubbs 2nd generation catalyst, to form 1,3-enynes. Subsequent acid-catalyzed hydration proceeds rapidly to furnish the corresponding α,β-unsaturated ketones in high yields, with no formation of the β,γ-unsaturated isomer observed. rsc.org
Another powerful strategy involves the stereospecific conversion of boronic esters into enones. nih.gov This methodology utilizes commercially available reagents like methoxyallene (B81269) as a three-carbon building block. The reaction proceeds through the formation of a boronate complex, which, upon protonation, triggers a stereospecific 1,2-migration. Subsequent oxidation generates the enone with complete enantiospecificity when chiral starting materials are used. This method has proven effective in the total synthesis of complex natural products containing the enone motif. nih.gov
Other modern approaches include:
Palladium-catalyzed oxidative dehydrogenation of saturated ketones using molecular oxygen as the oxidant, which provides excellent E-stereoselectivity. organic-chemistry.org
Aerobic oxidative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes and ketones, which offer a metal-free pathway to highly substituted aromatic ketones. acs.org
Visible-light-mediated, metal-free synthesis from methyl arenes and aromatic alkynes, using air as the oxidant in green solvents. organic-chemistry.org
Introduction and Functionalization of the Tetrahydro-1H-pyrrol-1-yl Moiety
The formation of the target compound requires the attachment of the pyrrolidine (B122466) ring to the pentenone backbone, creating a C-N bond that results in a stable vinylogous amide system. This can be achieved by using pre-formed pyrrolidine or by constructing the heterocyclic ring from acyclic precursors.
Direct N-Alkylation and Amidation Routes Utilizing Pyrrolidine Precursors
The most direct and common synthesis of 4-aminopent-3-en-2-one (B1295262) derivatives involves the reaction between a β-dicarbonyl compound, such as 2,4-pentanedione (acetylacetone), and a primary or secondary amine. nih.gov In the case of the title compound, reacting 2,4-pentanedione with pyrrolidine in a suitable solvent leads to the formation of 4-(pyrrolidin-1-yl)pent-3-en-2-one. This condensation is a straightforward and efficient method for producing a wide range of enaminones, which are valuable intermediates in the synthesis of various heterocyclic and biologically active molecules. nih.gov
These enaminone structures, also known as vinylogous amides, are versatile synthetic building blocks. acs.orgnih.gov The synthesis of vinylogous amides and carbamates can also be achieved through the oxidation of secondary amides that contain an N-β-carbonyl group, using reagents like Dess-Martin periodinane (DMP). organic-chemistry.org
Ring-Closing Strategies for Tetrahydro-1H-pyrroles from Acyclic Precursors
An alternative to using pre-formed pyrrolidine is to construct the ring system from an acyclic starting material. Ring-closing metathesis (RCM) has emerged as a particularly powerful tool for the synthesis of functionalized heterocycles, including pyrrolidines. researchgate.netthieme-connect.com This method typically employs ruthenium-based catalysts, such as the first- and second-generation Grubbs catalysts, to facilitate the cyclization of acyclic diene or enyne precursors. acs.orgorganic-chemistry.org
The synthesis of chiral pyrrolidine derivatives can be achieved with high yields via the ring-closing enyne metathesis (RCEM) of substrates containing a nitrogen atom. acs.orgacs.org This atom-economical process is tolerant of basic or nucleophilic nitrogen atoms within the acyclic precursor and can proceed under mild conditions. organic-chemistry.org The resulting cyclic dienes can be used in further transformations to build more complex molecular architectures. acs.org
Reductive Amination Pathways for the Pyrrolidine Unit
Reductive amination is a highly versatile and efficient method for forming C-N bonds and is widely applied to the synthesis of amines, including cyclic amines like pyrrolidine. nih.govresearchgate.net The general strategy for forming an N-substituted pyrrolidine involves the reaction of a 1,4-dicarbonyl compound (or a protected equivalent) with a primary amine, which forms an intermediate that is subsequently reduced to the saturated heterocycle. nih.govstackexchange.com
A practical one-pot procedure utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a stable precursor to succinaldehyde. thieme-connect.com This is reacted with a primary amine in an acidic medium, and the resulting intermediate is reduced in situ with a reducing agent like sodium borohydride (B1222165) to afford the N-substituted pyrrolidine in good to excellent yields. thieme-connect.com More recent advances include iridium-catalyzed transfer hydrogenation, which enables the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines under mild conditions. nih.gov This catalytic approach avoids the need for stoichiometric amounts of expensive hydride reagents. nih.gov
Modern Catalytic Approaches in 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one Synthesis
The traditional synthesis of β-enaminones often involves the direct condensation of a β-dicarbonyl compound, such as acetylacetone (B45752), with a primary or secondary amine, like pyrrolidine. While effective, this method can sometimes require harsh conditions and may lack efficiency. Modern catalytic approaches have emerged to overcome these limitations, offering milder reaction conditions, higher yields, and improved selectivity.
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal catalysis has revolutionized the synthesis of a vast array of organic molecules, and β-enaminones are no exception. Various transition metals, including palladium, copper, gold, and ruthenium, have been employed to facilitate the formation of the crucial C-N bond in these structures. These catalysts can activate either the amine or the dicarbonyl component, or both, to promote the coupling reaction under milder conditions than traditional methods.
For instance, palladium-catalyzed cross-coupling reactions have been utilized in the synthesis of complex heterocyclic structures incorporating the pyrrolidine motif. While direct palladium-catalyzed synthesis of this compound from pyrrolidine and acetylacetone is not extensively documented, related transformations showcase the potential of this approach. For example, palladium catalysts have been used for the intramolecular cyclization of dienes with alkynes to form complex bicyclic systems, demonstrating their utility in constructing intricate molecular architectures that can be precursors to or analogs of the target compound. researchgate.net Similarly, palladium-catalyzed reactions are pivotal in the synthesis of marine drugs, where they facilitate a variety of coupling reactions to build complex bioactive molecules. researchgate.net
Gold catalysts have also shown promise in the synthesis of β-enaminones. Gold(I) and gold(III) salts can effectively catalyze the condensation of 1,3-dicarbonyl compounds with amines under solvent-free conditions, offering an economically simple and environmentally safer alternative to some traditional methods. researchgate.net
Ruthenium-catalyzed couplings represent a more economical alternative to expensive rhodium catalysts for the synthesis of enaminones from thioamides and α-diazocarbonyl compounds. researchgate.net This highlights a trend towards exploring more abundant and cost-effective transition metals for these transformations.
The following table summarizes some examples of transition metal-catalyzed reactions for the synthesis of enaminone and pyrrolidine structures, which are analogous to the synthesis of the target compound.
| Catalyst System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Indole derivative and vinyl bromide | Indolylether (precursor to complex alkaloids) | Sequential cross-coupling for complex molecule synthesis. | researchgate.net |
| [(PPh₃)AuCl]/AgOTf | 1,3-Dicarbonyls and primary amines | β-Enaminones and β-enaminoesters | Solvent-free conditions, low catalyst loading, good to excellent yields. | researchgate.net |
| Grubbs first-generation catalyst or [(Ph)₃P]₃RuCl₂ | Thioamides and α-diazocarbonyl compounds | Enaminones | Economical alternative to rhodium catalysts, good yields and diastereoselectivity. | researchgate.net |
| Pd₂(dba)₃ / P(o-tol)₃ | Cyclic enamide | Tricyclic system (intramolecular Heck reaction) | Crucial for the synthesis of complex natural products like trabectedin. | researchgate.net |
Organocatalytic and Biocatalytic Transformations
In recent years, organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis, offering metal-free and often highly stereoselective routes to complex molecules.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For the synthesis of pyrrolidine-containing compounds, proline and its derivatives have been extensively used as organocatalysts. mdpi.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. While a specific organocatalytic synthesis of this compound is not prominently featured in the literature, the principles of organocatalysis are readily applicable. For instance, the reaction between acetylacetone and an aldehyde can be catalyzed by a pyrrolidine-based organocatalyst to generate a key intermediate for further transformations.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. Enzymes such as laccases, transaminases, and engineered cytochrome P450s are being explored for the synthesis of nitrogen-containing heterocycles. scientificupdate.comrsc.org Directed evolution of enzymes has enabled the synthesis of chiral pyrrolidines and indolines through intramolecular C(sp³)–H amination of organic azides. scientificupdate.com A multi-enzyme cascade has been developed for the efficient production of pyrrolidone from L-glutamate, showcasing the potential of biocatalysis for the industrial production of pyrrolidine precursors. researchgate.net
The following table provides examples of organocatalytic and biocatalytic approaches for the synthesis of pyrrolidine derivatives and related structures.
| Catalyst Type | Catalyst/Enzyme | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Organocatalyst | Proline and derivatives | Aldehydes and ketones | Chiral pyrrolidine-based structures | Metal-free, enantioselective, green chemistry principles. | mdpi.com |
| Biocatalyst | Engineered Cytochrome P411 (P411-PYS-5149) | Organic azides | Chiral pyrrolidines | Intramolecular C(sp³)–H amination, good enantioselectivity and catalytic efficiency. | scientificupdate.com |
| Biocatalyst | Laccase (Novozym 51003) | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Highly functionalized pyrrolidine-2,3-diones | Stereoselective, mild conditions, formation of all-carbon quaternary stereocenters. | rsc.org |
| Biocatalyst | Multi-enzyme cascade (including Carnitine CoA ligase) | L-Glutamate | Pyrrolidone | High conversion (95.2%), potential for industrial production. | researchgate.net |
Green Chemistry Principles and Sustainable Synthetic Route Design for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogs is increasingly being evaluated through the lens of these principles.
Key green chemistry metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are used to assess the sustainability of a synthetic route. semanticscholar.org A lower E-Factor and PMI, and a higher Atom Economy, indicate a greener process.
Several strategies are being employed to develop more sustainable synthetic routes for β-enaminones:
Solvent-free and catalyst-free reactions: The direct condensation of β-dicarbonyl compounds with amines can be carried out under solvent- and catalyst-free conditions at elevated temperatures, leading to high yields and simplified work-up procedures. researchgate.net
Use of greener solvents: Water or ethanol-water mixtures are being explored as environmentally benign reaction media for the synthesis of pyrrolidine-fused spirooxindoles through domino reactions. mdpi.com
Catalyst recyclability: The development of heterogeneous catalysts or the use of ionic liquids as recyclable reaction media can significantly improve the sustainability of the process. nih.gov
The following table outlines some green chemistry approaches for the synthesis of β-enaminones and related compounds.
| Green Chemistry Approach | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Solvent-free and catalyst-free | Condensation of aromatic amines with β-dicarbonyls | High yields, short reaction times, simple work-up. | researchgate.net |
| Use of green solvents (EtOH/H₂O) | Three-component domino reaction | Eco-friendly, high yields, catalyst-free. | mdpi.com |
| Multi-component reaction | Reaction of β-nitrostyrenes, β-dicarbonyls, and amines | Diversity-oriented synthesis, mild conditions. | mdpi.com |
| Use of ionic liquids | 1,3-Dipolar cycloaddition | Recyclable reaction medium, good yields. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 4 Tetrahydro 1h Pyrrol 1 Ylpent 3 En 2 One
Reactivity of the α,β-Unsaturated Ketone System
The core reactivity of 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one is dominated by the enaminone functional group. This system can be conceptualized as a vinylogous amide, where the electronic influence of the nitrogen atom is extended through the double bond to the carbonyl group. researchgate.net This delocalization creates distinct reactive sites, making the molecule a versatile intermediate in organic synthesis. researchgate.netnih.gov
The Michael addition, a type of conjugate addition, is a fundamental reaction for forming carbon-carbon bonds in a mild and efficient manner. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com Due to the electron-donating effect of the pyrrolidine (B122466) nitrogen, the β-carbon of this compound is electron-rich, making the compound itself act as a potent Michael donor. masterorganicchemistry.comtaylorfrancis.com
The general mechanism involves the enaminone or its corresponding enolate attacking an electrophilic alkene, known as a Michael acceptor. masterorganicchemistry.comyoutube.com This forms a new carbon-carbon bond at the β-position of the acceptor and generates a new enolate intermediate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.comyoutube.com The scope of Michael acceptors that can react with enaminone donors is broad, encompassing a variety of electron-deficient alkenes.
Table 1: Scope of Michael Acceptors for Reaction with Enaminone Donors
| Acceptor Type | Example |
|---|---|
| α,β-Unsaturated Ketones | Methyl vinyl ketone youtube.com |
| α,β-Unsaturated Aldehydes | Acrolein |
| α,β-Unsaturated Esters | Methyl acrylate (B77674) wikipedia.org |
| α,β-Unsaturated Nitriles | Acrylonitrile wikipedia.org |
The reaction is a powerful tool for constructing 1,5-dicarbonyl compounds, which are key synthetic precursors for more complex cyclic structures, such as in the Robinson annulation. wikipedia.orgyoutube.com
The dual electronic nature of the enaminone system allows it to react with both electrophiles and nucleophiles. researchgate.net The outcome of the reaction often depends on the nature of the reacting partner and the specific reaction conditions.
Reactivity with Electrophiles: The enaminone system is characterized by a high electron density at the β-carbon, making this position strongly nucleophilic and susceptible to attack by a wide range of electrophiles. taylorfrancis.com This reactivity is a cornerstone of enamine chemistry. The initial attack can occur at either the nitrogen or the β-carbon. While N-attack is possible, C-alkylation or C-acylation at the β-position is often the synthetically useful pathway, leading to functionalized derivatives. taylorfrancis.com Enaminones react with various electrophiles, including diazonium salts, to form substituted heterocyclic compounds. nih.gov
Reactivity with Nucleophiles: While the β-carbon is nucleophilic, the carbonyl carbon retains its electrophilic character and can be attacked by strong nucleophiles. Furthermore, the entire conjugated system can participate in more complex transformations. For instance, vinylogous amides react with arynes in a [2+2] cycloaddition, followed by a ring-opening process to form an ortho-quinodimethide intermediate. acs.orgacs.org This intermediate can then be trapped by a nucleophile, such as an alcohol, to afford ortho-difunctionalized aromatic compounds. acs.orgacs.orgnih.gov This highlights the ability of the enaminone moiety to facilitate complex, multi-step transformations. acs.org
Table 2: Electrophilic and Nucleophilic Partners for Enaminone Reactions
| Reagent Type | Role | Reaction Site on Enaminone |
|---|---|---|
| Alkyl Halides | Electrophile | β-Carbon |
| Acyl Halides | Electrophile | β-Carbon |
| Diazonium Salts | Electrophile | β-Carbon nih.gov |
| Arynes | Electrophile | C=C double bond (cycloaddition) acs.org |
| Organolithium Reagents | Nucleophile | Carbonyl Carbon / Conjugate Addition rsc.orgnsf.gov |
Transformations Involving the Tetrahydro-1H-pyrrol-1-yl Ring
In this compound, the nitrogen atom is part of the pyrrolidine ring. The nature of the substituents on this ring can influence the electronic properties of the enaminone system. researchgate.net Generally, the nitrogen substituent is a key feature that allows for the fine-tuning of reactivity. For example, replacing the pyrrolidine with other cyclic or acyclic amines, or introducing substituents onto the pyrrolidine ring itself, can alter the nucleophilicity of the β-carbon. This modulation is critical in planning synthetic routes toward complex natural products like alkaloids, where the nitrogen is often part of a five- or six-membered ring. researchgate.net The pyrrolidine skeleton is a common feature in many pharmacologically active drugs, and methods to synthesize these structures often rely on controlling the reactivity of precursors like enaminones. nih.gov
Direct functionalization of the pyrrolidine ring offers a pathway to novel and diverse molecular architectures. Various synthetic strategies have been developed to introduce substituents at different positions of the pyrrolidine core. nih.gov These methods often involve multi-step sequences starting from acyclic precursors or other heterocyclic systems.
Cyclization Methods: One common approach is the reductive amination of 1,4-dicarbonyl compounds with a primary amine to form the pyrrolidine ring. mdpi.com Asymmetric synthesis of 2-substituted pyrrolidines can be achieved using transaminases to catalyze the cyclization of ω-chloroketones. acs.org
Ring Contraction: A photo-promoted ring contraction of pyridines using silylborane has been shown to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a synthon for various functionalized pyrrolidines. nih.gov
Post-synthesis Modification: Existing pyrrolidine rings can be functionalized. For example, N-protected proline can be alkylated and subsequently modified to build complex structures, as seen in the synthesis of the drug Daclatasvir. nih.gov Nucleophilic additions to cyclic nitrones derived from amino acids can also yield highly substituted pyrrolidines. nih.gov
Table 3: Selected Methods for Pyrrolidine Ring Functionalization
| Position | Method | Description | Reference |
|---|---|---|---|
| C-2 | Transaminase-Triggered Cyclization | Asymmetric synthesis from ω-chloroketones. | acs.org |
| C-2, C-5 | Alkylation of N-protected Proline | Building block approach for complex molecules. | nih.gov |
| Multiple | [3+2] Cycloaddition | Glycine-based cycloaddition to form polycyclic pyrrolidine systems. | mdpi.com |
Intramolecular Cyclization and Rearrangement Pathways of this compound
The inherent reactivity of the enaminone unit makes it an excellent precursor for intramolecular reactions, leading to the formation of bicyclic and polycyclic heterocyclic systems. These transformations are particularly valuable in the total synthesis of alkaloids and other complex natural products. nih.govmdpi.com
One notable reaction is the acid-induced cyclization of enaminones derived from N-substituted pyrrolidin-2-ones. For example, N-phenacyl enaminones, when treated with acetic acid or even silica (B1680970) gel, can undergo an unexpected cyclization to form 2,3-dihydro-1H-pyrrolizine derivatives. researchgate.net This process involves an intramolecular attack followed by dehydration to create a new pyrrole (B145914) ring fused to the original pyrrolidine structure. researchgate.net
Similarly, γ-nitroketones can undergo reductive cyclization to form pyrroline (B1223166) N-oxides, which are precursors for pyrrolidine nitroxides. nih.gov This sequence often begins with a Michael addition to form the necessary γ-nitroketone precursor. nih.gov These intramolecular pathways demonstrate the utility of the enaminone and related structures as strategic intermediates for building molecular complexity through ring-forming reactions. nih.govmdpi.comresearchgate.net
Stereochemical Control and Diastereoselective Reactions of this compound
The stereochemical outcomes of reactions involving this compound are of significant interest in synthetic chemistry, as controlling the three-dimensional arrangement of atoms is crucial for creating specific isomers of more complex molecules. The principles of stereochemical control in β-enaminones are well-established and can be applied to understand the reactivity of the title compound. psu.edu
Diastereoselective reactions of β-enaminones, including those analogous to this compound, are influenced by the existing stereochemistry of the molecule and the reaction conditions. The chiral environment during a reaction can be controlled to favor the formation of one diastereomer over another.
A key transformation of β-enaminones is their stereoselective reduction to yield chiral γ-amino alcohols or β-amino ketones. researchgate.netresearchgate.net The asymmetric hydrogenation of the carbon-carbon double bond or the carbonyl group can be achieved with high diastereoselectivity using chiral catalysts. For instance, ruthenium complexes with chiral ligands have been shown to be highly effective in the asymmetric hydrogenation of ketones, which is a reaction type applicable to the carbonyl group in this compound. nih.gov Similarly, the enamine part of the molecule can be hydrogenated with high stereocontrol. The use of chiral auxiliaries or catalysts can lead to the formation of specific stereoisomers. mdpi.comnih.gov For example, the hydrogenation of β-hydroxy enamines over a palladium on carbon (Pd/C) catalyst can proceed with high diastereoselectivity to furnish syn-1,3-amino alcohols. nih.gov
Table 1: Examples of Diastereoselective Hydrogenation of β-Enaminone Analogs This table presents data from analogous reactions to illustrate the potential for stereocontrol.
| Catalyst/Reagent | Substrate Type | Product | Diastereomeric Ratio (d.r.) | Reference |
| Pd/C, H₂ | β-Hydroxy Enamine | syn-1,3-Amino Alcohol | Moderate to Excellent | nih.gov |
| Chiral Ru-catalyst | β-Aminoketone | γ-Aminoalcohol | High | researchgate.net |
Diastereoselective Aldol (B89426) and Michael Reactions
The vinylogous nature of this compound allows for its participation in aldol and Michael reactions. wikipedia.org The enolate-like reactivity at the γ-carbon can be exploited to form new carbon-carbon bonds with a high degree of stereocontrol. mdpi.com Experimental and computational studies on the vinylogous aldol reaction of related tetronamides have shown that the diastereoselectivity can be thermodynamically controlled, leading predominantly to the syn-aldol adduct. rsc.org This is often achieved through a retro-aldol/aldol sequence that allows for the equilibration to the more stable product. rsc.org
β-Enaminones can also participate as components in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures. nih.govelsevierpure.com The stereochemical outcome of these reactions is often predictable based on the geometry of the enaminone and the dienophile. youtube.com The use of chiral Lewis acids or organocatalysts can induce high levels of diastereoselectivity in these cycloadditions. nih.gov For instance, Lewis acid-promoted Diels-Alder reactions of chiral cyclic 2-amidodienes with enones have been shown to be highly diastereoselective. nih.gov The observed diastereoselectivity in such reactions is often the result of kinetic control, where the transition state leading to one diastereomer is lower in energy than the others. nih.gov
Reaction Kinetics and Thermodynamic Analyses
The study of reaction kinetics and thermodynamics provides a deeper understanding of the factors that control the speed and outcome of chemical reactions involving this compound.
In many reactions of β-enaminones, a competition between kinetic and thermodynamic control is observed. The diastereoselectivity of certain reactions, such as the vinylogous aldol reaction, can be dictated by which product is formed faster (kinetic control) versus which product is more stable (thermodynamic control). rsc.org For example, in some aldol reactions of related compounds, an initial kinetic product can isomerize to the more thermodynamically stable diastereomer under the reaction conditions. rsc.org The choice of reaction conditions, such as temperature and reaction time, can often be used to favor one outcome over the other. Lower temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration to the thermodynamic product.
Table 2: Factors Influencing Kinetic and Thermodynamic Control
| Factor | Influence on Kinetic Control | Influence on Thermodynamic Control |
| Temperature | Favored at lower temperatures | Favored at higher temperatures |
| Reaction Time | Favored with shorter reaction times | Favored with longer reaction times |
| Reversibility | Favored in irreversible reactions | Requires a reversible reaction pathway |
Advanced Spectroscopic and Analytical Characterization of 4 Tetrahydro 1h Pyrrol 1 Ylpent 3 En 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic state, and their proximity to neighboring protons. Based on the structure of 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one, a characteristic set of signals is expected. The spectrum would be defined by the vinylic proton, the protons of the two distinct methyl groups, and the protons of the pyrrolidine (B122466) ring. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and appear at a higher chemical shift compared to the other methylene (B1212753) protons of the pyrrolidine ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH₃-C=O | ~2.1 | Singlet (s) | Protons of the acetyl group. |
| CH₃-C=C | ~1.9 | Singlet (s) | Protons of the methyl group on the double bond. |
| =CH- | ~5.1 | Singlet (s) | Vinylic proton, deshielded by the double bond and nitrogen. |
| N-CH₂ (Pyrrolidine) | ~3.2 | Triplet (t) | Protons on carbons α to the nitrogen. |
| C-CH₂-C (Pyrrolidine) | ~1.9 | Quintet (p) | Protons on carbons β to the nitrogen. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their functional roles (e.g., carbonyl, olefinic, aliphatic). The spectrum for this compound shows nine distinct carbon signals, consistent with its molecular structure. The carbonyl carbon (C=O) is the most deshielded, appearing at the highest chemical shift. The two olefinic carbons of the enamine system appear in the intermediate region, followed by the aliphatic carbons of the pyrrolidine ring and the two methyl groups.
Interactive Data Table: Experimental ¹³C NMR Data
| Carbon Atom | Experimental Chemical Shift (δ, ppm) |
| C =O | 194.8 |
| C =CH | 161.1 |
| C=C H | 96.6 |
| N-C H₂ (Pyrrolidine) | 47.1 |
| C H₃-C=O | 28.5 |
| C -CH₂-C (Pyrrolidine) | 25.0 |
| C H₃-C=C | 19.8 |
2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). orgchemboulder.com For this compound, a COSY spectrum would show correlations between the protons on the adjacent methylene groups within the pyrrolidine ring, confirming their connectivity. The absence of coupling for the vinylic proton and the two methyl group protons would confirm they are singlets. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). orgchemboulder.com This technique is crucial for definitively assigning each proton signal to its corresponding carbon in the skeleton. For instance, it would link the proton signal at ~5.1 ppm to the vinylic carbon at 96.6 ppm and the proton signals of the pyrrolidine ring to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). rsc.org This is invaluable for connecting the different fragments of the molecule. Key HMBC correlations would include:
Correlations from the acetyl methyl protons (~2.1 ppm) to the carbonyl carbon (~194.8 ppm) and the adjacent vinylic carbon (~161.1 ppm).
Correlations from the other methyl protons (~1.9 ppm) to the two vinylic carbons (~161.1 and 96.6 ppm).
Correlations from the vinylic proton (~5.1 ppm) to the adjacent methyl carbons and the carbonyl carbon.
Correlations from the α-protons of the pyrrolidine ring (~3.2 ppm) to the vinylic carbon at ~161.1 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are connected by bonds. It is particularly useful for determining stereochemistry. For this molecule, a NOESY spectrum could confirm the E or Z configuration of the double bond by showing a spatial correlation between the vinylic proton and either the acetyl methyl group or the protons on the pyrrolidine ring.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as insights into its structure based on how it fragments. wikipedia.org
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of the molecule by providing an exact mass. For this compound, with the molecular formula C₉H₁₅NO, the theoretical exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value, confirming the formula with a high degree of confidence.
Molecular Formula: C₉H₁₅NO
Calculated Exact Mass of [M+H]⁺: 154.1226 u
The experimental verification of this exact mass by an HRMS instrument like a TOF (Time-of-Flight) or Orbitrap analyzer would confirm the elemental composition. pressbooks.pub
In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a fingerprint that helps to identify the molecule's structure. The fragmentation of this compound is dictated by its functional groups: the ketone and the enamine. nih.gov
Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones. libretexts.org This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 138, or the loss of the acetyl group (•COCH₃) to form an ion at m/z 110.
Cleavage of the Pyrrolidine Ring: Amines and their derivatives often fragment via cleavage of the C-C bond alpha to the nitrogen atom. openstax.org This would lead to the loss of ethylene (B1197577) (C₂H₄) from the pyrrolidine ring.
McLafferty Rearrangement: While less likely given the substitution pattern, a McLafferty rearrangement could theoretically occur if a gamma-hydrogen is available for transfer to the carbonyl oxygen. wikipedia.org
The analysis of these characteristic fragments helps to piece together and confirm the structural components of the molecule.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule as it transitions between vibrational energy states. It is particularly sensitive to polar bonds. The IR spectrum of this compound is dominated by strong absorptions from the conjugated keto-enamine system. orgchemboulder.com The conjugation lowers the frequency of the carbonyl stretch compared to a simple saturated ketone. vscht.cz
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. cdnsciencepub.com For this molecule, the C=C double bond, being relatively symmetric, is expected to produce a strong signal in the Raman spectrum, which may be weak in the IR spectrum. cdnsciencepub.comresearchgate.net Conversely, the polar C=O bond would be more prominent in the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| C-H Stretching (sp³ Aliphatic) | 2970 - 2850 | 2970 - 2850 | From methyl and pyrrolidine groups. vscht.cz |
| C=O Stretching (Conjugated Ketone) | 1660 - 1650 | 1660 - 1650 | Strong in IR, weaker in Raman. Lower frequency due to conjugation. orgchemboulder.com |
| C=C Stretching (Enamine) | 1620 - 1590 | 1620 - 1590 | Weaker in IR, strong in Raman due to symmetry. nih.gov |
| C-N Stretching | 1340 - 1250 | 1340 - 1250 | Characteristic of tertiary amines. orgchemboulder.com |
X-ray Crystallography for Solid-State Structural Determination
The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, which has a melting point of 114 °C, obtaining a single crystal suitable for X-ray diffraction is a plausible step following its synthesis. chemnet.comchemicalbook.comlookchem.comchemicalbook.com
Although specific crystallographic data for this compound is not available in the reviewed scientific literature, the analysis of structurally related compounds can provide insights into the expected structural features. For instance, studies on other enaminoketone derivatives reveal key structural characteristics that would be of interest in the title compound. nih.govnih.gov
A crystallographic analysis of this compound would be expected to confirm the E or Z configuration of the double bond within the pent-3-en-2-one (B7821955) moiety. Furthermore, it would detail the conformation of the pyrrolidine ring and its orientation relative to the planar enaminone system.
Illustrative Crystallographic Data for a Related Enaminoketone Derivative:
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic parameters based on analyses of similar structures.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 923.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.105 |
| R-factor | < 0.05 |
This table is for illustrative purposes only and does not represent actual data for this compound.
The analysis would also reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the packing of the molecules in the crystal lattice.
Chromatographic and Purity Assessment Methodologies
The purity of a synthesized chemical compound is crucial for its characterization and subsequent use. Chromatographic techniques are the cornerstone for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the separation and quantification of components in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice.
A typical HPLC method for purity assessment would involve the following:
Column: A C18 or C8 stationary phase, which separates compounds based on their hydrophobicity.
Mobile Phase: A mixture of a polar solvent (like water, often with a buffer) and a less polar organic solvent (such as acetonitrile (B52724) or methanol). The composition can be run in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation.
Detection: A UV detector set at a wavelength where the enone chromophore exhibits maximum absorbance would be suitable for detection and quantification.
The result of an HPLC analysis is a chromatogram, where the retention time of the main peak is characteristic of the compound, and its area percentage represents the purity.
Gas Chromatography (GC)
Given the reported boiling point of 248.4 °C at 760 mmHg for this compound, GC is also a viable technique for its analysis, provided the compound is thermally stable and sufficiently volatile. chemnet.com
A standard GC method would utilize:
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-Wax).
Carrier Gas: An inert gas like helium or nitrogen.
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used for quantitative analysis of organic compounds.
Temperature Program: A temperature ramp would be programmed to ensure the elution of the compound and any potential impurities within a reasonable time frame.
The following table outlines a hypothetical set of conditions for the GC analysis of a related pyrrole (B145914) compound, which could be adapted for the title compound.
| Parameter | Exemplary Condition |
| Column Type | Capillary, DB-Wax |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Temperature Program | 50 °C (2 min), then 10 °C/min to 240 °C (5 min) |
| Detector | Flame Ionization Detector (FID) |
This table is based on general GC methodologies and does not represent a validated method for this compound.
Both HPLC and GC are capable of detecting and quantifying impurities, thereby providing a robust assessment of the compound's purity. For definitive identification of any separated impurities, these chromatographic systems can be coupled with mass spectrometry (LC-MS or GC-MS).
Computational and Theoretical Studies of 4 Tetrahydro 1h Pyrrol 1 Ylpent 3 En 2 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the distribution of electrons within the molecule, which dictates its geometry, stability, and chemical properties.
The calculated ground state geometry provides precise bond lengths and angles, while Mulliken or Natural Bond Orbital (NBO) population analysis quantifies the partial atomic charges, highlighting the electrophilic and nucleophilic centers of the molecule.
Table 1: Predicted Ground State Geometrical Parameters for 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.24 Å |
| C-C (keto) | 1.45 Å | |
| C=C (ene) | 1.37 Å | |
| C-N (enamine) | 1.36 Å | |
| Bond Angle | O=C-C | 121.5° |
| C-C=C | 124.0° | |
| C=C-N | 123.8° | |
| Dihedral Angle | O=C-C=C | ~180° (s-trans) |
| C-C=C-N | ~180° (s-trans) |
Note: Data are illustrative and represent typical values obtained from DFT calculations for similar enaminone structures.
Beyond DFT, other quantum mechanical methods are employed to characterize the electronic properties of this compound. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, picture by not including electron correlation. Semi-empirical methods (e.g., AM1, PM3), which use parameters derived from experimental data, offer a computationally faster, though less precise, alternative for large systems.
These methods are particularly useful for calculating key electronic descriptors derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.
Table 2: Comparison of Calculated Electronic Descriptors for this compound
| Descriptor | Hartree-Fock (HF) | DFT (B3LYP) | Semi-Empirical (AM1) |
| HOMO Energy | -8.2 eV | -6.5 eV | -7.1 eV |
| LUMO Energy | 1.5 eV | -1.8 eV | -1.1 eV |
| HOMO-LUMO Gap | 9.7 eV | 4.7 eV | 6.0 eV |
| Dipole Moment | 4.8 D | 4.1 D | 4.3 D |
Note: Data are illustrative, representing a plausible range of values from different computational methods.
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of this compound, particularly concerning the pyrrolidine (B122466) ring and rotation around the C-N and C-C bonds of the enaminone backbone, gives rise to multiple conformers. Conformational analysis involves systematically exploring the molecule's potential energy surface (PES) to identify stable, low-energy conformers and the energy barriers between them.
Scanning the dihedral angles of key rotatable bonds reveals that the s-trans conformation of the enaminone system is generally the most stable due to reduced steric hindrance. Furthermore, the pyrrolidine ring can adopt various puckered conformations, such as the envelope or twist forms, each with a distinct relative energy. Understanding the accessible conformations and their relative populations is critical for predicting how the molecule will be recognized by biological receptors or interact with other molecules.
Prediction of Reactivity and Reaction Pathways Through Computational Modeling
Computational modeling is a powerful tool for predicting the chemical reactivity of this compound. By analyzing the electronic properties, likely sites of reaction can be identified. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, with red (negative potential) regions indicating likely sites for electrophilic attack (e.g., the carbonyl oxygen) and blue (positive potential) regions indicating sites for nucleophilic attack.
Furthermore, the nature of the Frontier Molecular Orbitals (HOMO and LUMO) provides deeper insight. The HOMO is typically localized over the enamine nitrogen and the adjacent double bond, marking this as the primary nucleophilic region. The LUMO is concentrated around the carbonyl carbon and the β-carbon, identifying them as the main electrophilic centers.
Modeling of reaction pathways, such as protonation or alkylation, allows for the calculation of transition state structures and their associated activation energies. This data helps predict reaction kinetics and determine the most favorable mechanistic routes. For instance, calculations can compare the energy barriers for O-protonation versus C-protonation to determine the thermodynamically and kinetically favored product.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanics describes the static nature of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, typically within a solvent environment. An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal its structural flexibility, conformational transitions, and specific interactions with solvent molecules.
These simulations can track the formation and lifetime of intermolecular hydrogen bonds between the carbonyl oxygen of the solute and hydrogen-bond-donating solvents. They also provide insight into the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is key to understanding solubility and how the solvent environment influences the molecule's conformational preferences and reactivity.
In Silico Modeling of Molecular Recognition and Non-Covalent Interactions
In silico techniques, particularly molecular docking, are used to model how this compound might bind to a biological target, such as the active site of an enzyme or a receptor. These simulations predict the preferred binding pose and estimate the binding affinity by scoring the quality of the intermolecular interactions.
The binding process is governed by a complex interplay of non-covalent interactions. For this compound, these would include:
Hydrogen Bonds: The carbonyl oxygen acts as a strong hydrogen bond acceptor.
Van der Waals Interactions: The alkyl portions of the pyrrolidine ring and the pentene chain contribute to hydrophobic and shape-complementarity interactions.
Electrostatic Interactions: The molecule's significant dipole moment can lead to favorable electrostatic contacts within a binding pocket.
By quantifying the contribution of each type of interaction, computational models can explain the basis of molecular recognition and guide the design of analogues with improved binding characteristics.
Role of 4 Tetrahydro 1h Pyrrol 1 Ylpent 3 En 2 One in Advanced Synthetic Chemistry
Precursor in Complex Organic Synthesis
The reactivity of 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one makes it a valuable precursor in the synthesis of various organic molecules. Its enaminone moiety, characterized by a nucleophilic β-carbon and an electrophilic carbonyl carbon, allows for a range of chemical transformations.
Synthesis of Diverse Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The synthesis of these structures is a central theme in organic chemistry. whamine.comdigitellinc.comgoogle.com Enaminones, such as this compound, serve as key intermediates in the formation of these heterocyclic systems. nih.gov They can react with various electrophiles and participate in cyclization reactions to yield a variety of heterocyclic scaffolds.
For instance, enaminones are known to be valuable building blocks in the preparation of carbocyclic and heterocyclic compounds. nih.gov Their ability to act as both nucleophiles and electrophiles makes them highly versatile in organic synthesis. nih.gov The general reactivity of enaminones suggests that this compound could be utilized in multicomponent reactions to produce highly substituted pyrroles and other nitrogen-containing heterocycles. nih.govmdpi.commdpi.com
One common application of enaminones is in the synthesis of substituted pyridines and pyrimidines. The reaction of enaminones with various reagents can lead to the formation of these six-membered heterocyclic rings. For example, a ZnCl₂-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can produce 4,5-disubstituted pyrimidine (B1678525) derivatives. organic-chemistry.org While not specifically detailing the use of this compound, this highlights a potential pathway for its application. The synthesis of pyrido[2,3-d]pyrimidines can also be achieved starting from α,β-unsaturated ketones and pyrimidine derivatives, a reaction pathway that bears resemblance to the reactivity of enaminones. nih.gov
Building Block for Polycyclic and Fused-Ring Systems
The construction of polycyclic and fused-ring systems is a significant area of synthetic chemistry, often leading to compounds with interesting biological activities and material properties. The pyrrolidine (B122466) scaffold is a privileged structure found in many natural products and pharmaceuticals. organic-chemistry.org The synthesis of pyrrolidine-containing polycyclic compounds is an active area of research. organic-chemistry.org
Methods such as [3+2] cycloaddition reactions are powerful tools for the synthesis of pyrrolidine-containing heterocycles. mdpi.com These reactions can be used to create complex, fused-ring systems in a highly diastereoselective manner. mdpi.com For example, three-component 1,3-dipolar cycloadditions have been developed for creating N-containing 5-membered heterocycles. mdpi.com While direct examples involving this compound are not explicitly detailed in the provided search results, the general principles of using pyrrolidine derivatives in such cycloadditions are well-established. mdpi.comnih.gov The synthesis of fused-ring heptacyclic pyrrolidines has been achieved through 1,3-dipolar cycloaddition reactions, demonstrating the utility of pyrrolidine-based synthons in constructing complex polycyclic architectures.
Applications in Materials Science
The unique electronic and structural features of molecules derived from enaminones suggest their potential utility in materials science.
Monomer or Intermediate in Polymer and Oligomer Synthesis
Precursors for Optoelectronic or Functional Materials
Organic materials with interesting electrical and optoelectronic properties are in high demand for applications in solar cells, photovoltaics, and other electronic devices. scielo.org.mxresearchgate.net The synthesis of novel organic compounds and the study of their optoelectronic properties is an active area of research. scielo.org.mxresearchgate.net The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics. chemrxiv.org
While there is no specific information on the optoelectronic properties of materials directly derived from this compound in the search results, the general class of enaminones and related nitrogen-containing heterocycles are known to be precursors for functional materials. For example, pyridinium (B92312) ylids have been used to create thin conducting layers. researchgate.net Perylene diimide (PDI) based liquid crystals exhibit outstanding optical and electronic properties, making them valuable for applications in optoelectronics and nanotechnology. nih.gov
Catalytic and Organocatalytic Applications in Chemical Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. Pyrrolidine-based structures are among the most successful organocatalysts, particularly in enamine and iminium ion catalysis. nih.govorganic-chemistry.org These catalysts are known to promote a wide range of enantioselective transformations.
While this compound itself is not typically described as a catalyst, the pyrrolidine moiety is a core component of many highly effective organocatalysts. For instance, pyrrolidine-based catalysts are more efficient than those based on piperidine (B6355638) or morpholine (B109124) in the condensation of aldehydes with electrophiles via enamine intermediates. nih.gov The development of new morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins has been explored, highlighting the ongoing research into new catalytic systems based on nitrogen-containing heterocycles. nih.gov The use of enaminones as synthons for directed C-H functionalization catalyzed by rhodium(III) has also been reported, showcasing the catalytic potential of reactions involving enaminone structures. nih.gov
Utility in Agrochemical and Environmental Chemistry Contexts (focused on chemical mechanisms)
The compound this compound, also known as 4-(pyrrolidin-1-yl)pent-3-en-2-one, represents a class of molecules known as β-enaminones. acgpubs.orgscielo.br These structures are characterized by an amine group conjugated to a ketone through a carbon-carbon double bond. This arrangement of functional groups imparts unique reactivity, making them valuable intermediates in organic synthesis. acgpubs.orgnih.govresearchgate.net While direct applications of this compound in commercially available agrochemical products are not extensively documented in publicly available literature, its utility can be inferred from the well-established chemistry of β-enaminones and the prevalence of the pyrrolidine motif in bioactive compounds. mdpi.comnih.govresearchgate.net
Key Synthetic Utility in the Agrochemical Context:
The primary role of this compound in an agrochemical context is as a versatile building block for the synthesis of more complex heterocyclic compounds. The enaminone moiety possesses both nucleophilic and electrophilic centers, allowing for a wide range of chemical transformations. scielo.brresearchgate.net
Precursor to Substituted Pyrroles and other Heterocycles: β-Enaminones are well-documented precursors for the synthesis of various heterocyclic systems. acgpubs.org For instance, they can undergo cyclization reactions to form substituted pyrroles, pyridines, and other nitrogen-containing ring systems that form the core of many herbicides, fungicides, and insecticides. The pyrrolidine ring is a common feature in many biologically active compounds, and its presence in this starting material makes it an attractive precursor for drug discovery, including in the agrochemical field. mdpi.comnih.govresearchgate.net
Reaction with Electrophiles and Nucleophiles: The enamine character of the molecule allows the β-carbon to act as a nucleophile, reacting with various electrophiles. Conversely, the carbonyl group can be attacked by nucleophiles. This dual reactivity allows for the introduction of diverse functional groups, which is a key strategy in the development of new active ingredients for crop protection.
Synthesis of Bioactive Scaffolds: Research on related pyrrole-based enaminones has demonstrated their utility in synthesizing compounds with potent antifungal activity. nih.gov These compounds can be prepared through the cyclization of enaminone precursors. nih.gov This suggests that this compound could serve as a starting material for novel fungicides. Similarly, the pyrrolidinone ring, a related structure, is found in some herbicides.
Interactive Data Table: Reactivity of β-Enaminones for Agrochemical Synthesis
| Reaction Type | Reagent/Catalyst | Resulting Structure | Potential Agrochemical Application |
| Cyclocondensation | Hydrazines | Substituted Pyrazoles | Herbicides, Fungicides |
| Annulation | Alkynes | Substituted Pyridines | Insecticides, Herbicides |
| Michael Addition | α,β-Unsaturated compounds | Functionalized Ketones | Intermediate for complex structures |
| Reduction | Metal Hydrides (e.g., NaBH4) | γ-Amino Alcohols | Chiral auxiliaries, synthons |
Environmental Chemistry Context and Potential Chemical Mechanisms:
The environmental fate of this compound is not specifically detailed in the available scientific literature. However, an understanding of its chemical structure allows for predictions regarding its potential environmental degradation pathways.
Hydrolysis: The enaminone functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. This process would likely cleave the molecule into pyrrolidine and pentane-2,4-dione (acetylacetone). The rate of hydrolysis would be dependent on environmental factors such as pH and temperature.
Photodegradation: The conjugated π-system of the enaminone could absorb ultraviolet (UV) radiation from sunlight, potentially leading to photodegradation. This could involve isomerization of the double bond or more complex photochemical reactions, breaking the molecule down into smaller, more soluble fragments.
Biodegradation: While specific studies are lacking, the components of the molecule, pyrrolidine and a diketone, are organic structures that could potentially be metabolized by soil and water microorganisms. The pyrrolidine ring is a naturally occurring structure (e.g., in the amino acid proline), suggesting that pathways for its degradation may exist in the environment.
Interactive Data Table: Predicted Environmental Fate of this compound
| Degradation Pathway | Triggering Factor | Potential Products | Environmental Significance |
| Hydrolysis | Water, pH | Pyrrolidine, Pentane-2,4-dione | Breakdown into smaller, potentially less persistent molecules. |
| Photodegradation | Sunlight (UV Radiation) | Isomers, smaller organic fragments | Transformation in sunlit surface waters and on soil surfaces. |
| Biodegradation | Microorganisms | Carbon dioxide, water, biomass | Mineralization of the organic compound. |
Future Research Directions and Unexplored Avenues for 4 Tetrahydro 1h Pyrrol 1 Ylpent 3 En 2 One
Development of Novel and More Sustainable Synthetic Routes for the Compound
The synthesis of enaminones, including 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one, has traditionally involved the condensation of β-dicarbonyl compounds with amines. researchgate.net While effective, there is a growing need for more sustainable and efficient synthetic methodologies. Future research is anticipated to focus on several key areas to improve upon existing methods.
One promising direction is the development of catalytic systems that operate under milder conditions and offer high chemo- and regioselectivity. acgpubs.org The use of catalysts such as gold (III), bismuth (III) trifluoroacetate, and cerium chloride has already shown success in the synthesis of various enaminones, often with high yields and in environmentally benign solvents like water or even under solvent-free conditions. acgpubs.org Further exploration of inexpensive and non-toxic catalysts, such as the reported use of (±)-10-camphorsulfonic acid, could lead to more cost-effective and scalable production. researchgate.net
Another avenue for sustainable synthesis is the use of photocatalysis. nih.gov Visible-light-mediated reactions represent a green and powerful tool in organic synthesis, minimizing the use of harsh reagents and reducing energy consumption. nih.gov The development of a photocatalytic route to this compound, potentially from novel precursors, would be a significant advancement. nih.gov Additionally, continuous flow hydrogenation processes, which have been applied to related cyclic enones, could be adapted for the synthesis of this compound, offering precise control over reaction parameters and enhancing safety and scalability. rsc.org
The following table summarizes some modern synthetic approaches that could be adapted for the synthesis of this compound:
| Synthetic Approach | Catalyst/Conditions | Potential Advantages |
| Catalytic Condensation | Gold (III), Bismuth (III) trifluoroacetate, Ceric (IV) ammonium (B1175870) nitrate (B79036), Scandium triflate acgpubs.org | High yields, high regio- and chemo-selectivity, mild reaction conditions, potential for catalyst recycling. acgpubs.org |
| Solvent-Free Synthesis | PPA-SiO2, Ferric (III) ammonium nitrate acgpubs.orgmdpi.com | Environmentally benign, reduced waste, often simpler work-up procedures. mdpi.com |
| Photocatalysis | Visible light, photosensitizers nih.gov | Green energy source, mild reaction conditions, potential for novel transformations. nih.gov |
| Continuous Flow | Hydrogenation over a catalyst bed rsc.org | Enhanced safety, scalability, precise control over reaction parameters. rsc.org |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
Enaminones are known for their versatile reactivity, acting as both nucleophiles and electrophiles, which makes them valuable building blocks in organic synthesis. nih.govrsc.org The conjugated N-C=C-C=O system allows for a variety of transformations, including cycloadditions, C-H functionalization, and reactions with both electrophiles and nucleophiles. scielo.brrsc.orgmdpi.com For this compound, there remain numerous unexplored reactivity patterns and transformation pathways that could lead to the synthesis of novel and complex molecules.
Future research could focus on transition-metal-catalyzed C-H functionalization and annulation reactions. These methods have been successfully employed to transform β-enaminones into a wide array of heterocyclic and polyaromatic scaffolds, which are important in drug discovery. rsc.orgrsc.org Investigating the reactivity of the specific pyrrolidine (B122466) moiety in this compound in such reactions could lead to new synthetic routes for nitrogen-containing compounds. rsc.org
Furthermore, exploring uncommon transformations, such as intramolecular cyclizations under mild conditions and redox-active processes, could reveal novel synthetic possibilities. researchgate.net For instance, electrochemical oxidative C(sp²)-H sulfuration has been shown to work for various enaminones, and applying this to this compound could yield new sulfur-containing derivatives. researchgate.net The reaction of enaminones with ketenes has also been shown to produce a variety of products depending on the enaminone structure, suggesting that the reactivity of this compound with such reagents could be a fruitful area of study. scielo.br
A summary of potential reactivity explorations is presented below:
| Reaction Type | Potential Reagents/Catalysts | Expected Products |
| C-H Functionalization/Annulation | Rhodium, Cobalt, or Palladium catalysts rsc.orgrsc.org | Quinolones, naphthalenes, and other polycyclic compounds. rsc.org |
| [3+3] Cycloaddition | Enones acs.org | Dihydropyridines. acs.org |
| Electrochemical Oxidative C(sp²)-H Sulfuration | Thiophenols, electrochemical cell researchgate.net | Alkenyl sulfur compounds. researchgate.net |
| Reaction with Ketenes | Diphenylketene scielo.br | Varied, potentially leading to novel heterocyclic systems. scielo.br |
Application of Advanced Analytical Techniques for In Situ Reaction Monitoring
To fully understand and optimize the synthesis and subsequent reactions of this compound, the application of advanced analytical techniques for in situ reaction monitoring is crucial. mt.com Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can provide real-time data on reaction kinetics, intermediates, and byproducts. acs.orgmt.com
This real-time monitoring allows for rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, leading to improved yields, purity, and process robustness. mt.com For example, monitoring the formation of this compound from its precursors would enable precise determination of the reaction endpoint, preventing the formation of degradation products. wpmucdn.com Similarly, when exploring its reactivity, in-situ monitoring can help to identify transient intermediates and elucidate complex reaction mechanisms. mt.com
The use of these techniques is particularly valuable in continuous flow systems, where real-time analysis can be integrated into automated control loops for process optimization.
Integration of Machine Learning and AI in Predicting Properties and Synthesis Pathways
ML models can be trained on large datasets of known molecules to predict a wide range of chemical and physical properties. research.googleresearchgate.netnih.gov By inputting the structure of this compound and its derivatives, it would be possible to predict properties such as solubility, reactivity, and even potential biological activity, thereby guiding experimental efforts. researchgate.netanalyticssteps.com Graph neural networks (GNNs), which represent molecules as graphs, are particularly well-suited for this task and have shown significant success in predicting quantum chemical properties. research.googlearxiv.org
Interdisciplinary Research Opportunities in Chemical Sciences and Engineering
The study of this compound and its derivatives presents numerous opportunities for interdisciplinary collaboration between chemical sciences and engineering.
In materials science, enaminones have been investigated as building blocks for dyes and other functional materials. nih.gov Exploring the polymerization of this compound or its incorporation into larger molecular frameworks could lead to the development of new materials with interesting optical or electronic properties.
In chemical engineering, the development of scalable and efficient processes for the synthesis of this compound is a key area for collaboration. This includes the design of novel reactor systems, such as those for continuous flow synthesis, and the implementation of advanced process control strategies based on in-situ monitoring data. rsc.org
Furthermore, the potential for this compound to be derived from bio-based platform chemicals, such as those from furanics, opens up avenues for research in sustainable chemical production and biorefinery. rsc.org This would involve collaboration between organic chemists, catalytic chemists, and chemical engineers to develop integrated processes from biomass to final product.
Q & A
Q. What are the recommended synthetic routes for 4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, in pyrrolidine derivatives, substituents are often introduced using benzaldehyde derivatives under reflux with catalysts like thionyl chloride (SOCl₂) in ethanol, achieving yields of 35–58% depending on substituent reactivity . Optimization involves adjusting solvent polarity (e.g., ethanol vs. chloroform), temperature (reflux vs. ambient), and stoichiometry. Lower yields (e.g., 28% for hydroxylated derivatives) may require protecting groups to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Answer: 1H NMR and IR spectroscopy are critical. NMR identifies substituent positioning (e.g., aromatic protons at δ 7.2–8.1 ppm, hydroxyl groups at δ 5.5–6.0 ppm), while IR confirms functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) and amines (N–H at ~3300 cm⁻¹). For complex stereochemistry, 2D NMR (COSY, NOESY) resolves spatial arrangements . Mass spectrometry (e.g., ESI-MS) validates molecular weight, as seen for derivatives with m/z 386.1232 .
Q. What safety protocols are essential when handling this compound in the laboratory?
Answer: Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation routes), it requires:
Q. How can researchers assess the purity of synthesized batches?
Answer: Use HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile derivatives. Melting point analysis (e.g., 160–204°C for hydroxylated pyrroles ) and TLC (Rf comparison against standards) are cost-effective alternatives. Discrepancies >2°C in melting points indicate impurities requiring recrystallization (e.g., ethanol/hexane mixtures ).
Q. What solvents and reaction conditions minimize byproduct formation during synthesis?
Answer: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while ethanol minimizes ester hydrolysis. Catalytic acid (e.g., methanesulfonic acid) improves cyclization efficiency . For air-sensitive steps, anhydrous conditions under nitrogen or argon are critical .
Advanced Research Questions
Q. How do substituent modifications influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
Answer: Electron-donating groups (e.g., methoxy at 3,4,5 positions) enhance tubulin polymerization inhibition (anticancer activity), while hydroxyl groups reduce cell permeability. For example, 3,4,5-trimethoxyphenyl derivatives show IC₅₀ values <1 µM in cancer models, whereas hydroxylated analogs require prodrug strategies . Computational docking (e.g., AutoDock Vina) predicts binding affinity to β-tubulin pockets, guiding rational design .
Q. How can researchers resolve contradictions in spectral data interpretation?
Answer: Discrepancies in NMR shifts (e.g., overlapping peaks for diastereomers) require advanced techniques:
- Variable-temperature NMR to distinguish dynamic equilibria.
- Isotopic labeling (e.g., ¹³C) for carbonyl group tracking.
- X-ray crystallography for absolute configuration validation, as used in patent-derived pyrrolopyridazine analogs .
Q. What strategies address low yields during scale-up synthesis?
Answer: Batch vs. flow chemistry comparisons reveal flow systems improve heat/mass transfer for exothermic steps. For example, scaling 1-(4-aminophenyl)pyrrole derivatives from 1 mmol to 1 mol reduced yield drops (58% → 52%) via continuous stirred-tank reactors . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps for optimization .
Q. How can thermal stability and decomposition pathways be analyzed?
Answer: Thermogravimetric analysis (TGA) under nitrogen quantifies decomposition temperatures (e.g., 235–237°C ). Differential scanning calorimetry (DSC) detects phase transitions, while pyrolysis-GC/MS identifies volatile degradation products. For labile derivatives (e.g., ester-containing analogs), storage at −20°C under argon extends stability .
Q. What in vitro models are suitable for preliminary toxicity screening?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
